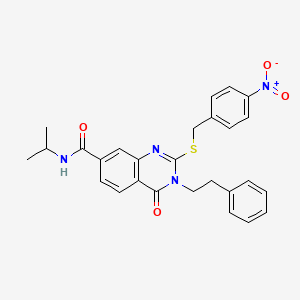

N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Description

N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core. Key structural features include:

- Position 2: A 4-nitrobenzylthio group, introducing electron-withdrawing nitro functionality.

- Position 3: A phenethyl substituent, contributing lipophilicity.

Properties

IUPAC Name |

2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propan-2-ylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O4S/c1-18(2)28-25(32)21-10-13-23-24(16-21)29-27(36-17-20-8-11-22(12-9-20)31(34)35)30(26(23)33)15-14-19-6-4-3-5-7-19/h3-13,16,18H,14-15,17H2,1-2H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACDNTPRYDFHQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been noted for its ability to inhibit certain enzymes and receptors that play critical roles in disease processes. Specifically, it has shown potential as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression and other diseases .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that correlate with dose and exposure time.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Tyrosine kinase inhibition |

| A549 (Lung) | 12.0 | Induction of apoptosis |

| HeLa (Cervical) | 8.0 | Disruption of cell cycle |

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has exhibited anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

| Cytokine | Inhibition (%) at 10 μM |

|---|---|

| TNF-alpha | 75 |

| IL-6 | 65 |

| IL-1 beta | 70 |

Case Studies

- Case Study on Cancer Treatment : A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume compared to controls, supporting its potential as a therapeutic agent .

- Study on Inflammatory Response : Another study focused on the compound's effects on macrophage activation. The findings revealed that treatment with the compound led to decreased expression of inflammatory markers, highlighting its role in modulating immune responses .

Scientific Research Applications

The compound N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by comprehensive data and relevant case studies.

Structure and Composition

- Molecular Formula : C20H24N4O3S

- Molecular Weight : 396.49 g/mol

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Studies indicate that derivatives of quinazoline, including this compound, exhibit significant cytotoxic effects. For instance, compounds with similar structures have shown inhibition of cell proliferation in breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines, suggesting potential applications in cancer treatment .

Inhibition of Enzymatic Activity

Research has demonstrated that quinazoline derivatives can act as inhibitors of certain enzymes associated with tumor progression. Specifically, the compound may inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis. This inhibition can lead to reduced tumor viability and enhanced apoptosis in cancer cells .

Anti-inflammatory Properties

Quinazoline derivatives have also been explored for their anti-inflammatory effects. The structural characteristics of this compound suggest that it may modulate inflammatory pathways, offering therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Neuroprotective Effects

Emerging research indicates that compounds with similar scaffolds exhibit neuroprotective properties. This suggests potential applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease, where oxidative stress and inflammation play critical roles.

Table 1: Summary of Biological Activities

| Study Reference | Cell Line/Model | Activity | Result |

|---|---|---|---|

| MCF-7 | Cytotoxicity | IC50 = 3.96 μM | |

| Caco-2 | Cytotoxicity | IC50 = 5.87 μM | |

| Carbonic Anhydrase Isoforms | Enzyme Inhibition | KIs = 16.1 - 598.2 nM |

Detailed Findings

- Antiproliferative Activity : In vitro studies revealed that the compound induces apoptosis through mitochondrial pathways, evidenced by changes in the expression levels of pro-apoptotic and anti-apoptotic proteins .

- Enzyme Inhibition : Specific inhibition constants (KIs) for carbonic anhydrase isoforms II and IX were recorded, highlighting the compound's potential as a therapeutic agent targeting these enzymes .

Comparison with Similar Compounds

Core Modifications

- 4-Oxo-3,4-dihydroquinazoline vs. Triazole Derivatives :

describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones, which replace the quinazoline core with a triazole ring. These triazoles exhibit tautomerism (thione vs. thiol forms) and lack the 4-oxo group, reducing their hydrogen-bonding capacity compared to the target compound .

Functional Group Comparisons

- Thioether vs. Sulfonyl Groups :

The target compound’s 4-nitrobenzylthio group contrasts with sulfonyl-containing analogs (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides in ). Sulfonyl groups enhance metabolic stability but may reduce membrane permeability compared to thioethers . - Carboxamide vs. Urea/Thiourea Moieties :

highlights urea/thiourea derivatives (e.g., compounds [7] and [8]) with hydrogen-bonding capabilities similar to the carboxamide group. However, urea derivatives often exhibit stronger binding to serine proteases, while carboxamides are more resistant to hydrolysis .

Key Reactions

- Thioether Formation: The target compound’s 4-nitrobenzylthio group likely originates from nucleophilic substitution, akin to ’s S-alkylation of triazoles using α-halogenated ketones (e.g., 2-bromoacetophenone) .

- Carboxamide Introduction :

The isopropyl carboxamide may be synthesized via coupling reactions similar to those in , where EDCI/DMAP mediate amide bond formation between carboxylic acids and amines .

Solubility and Lipophilicity

- The phenethyl and isopropyl groups in the target compound increase lipophilicity (logP ~3.5 estimated), whereas sulfonyl-containing triazoles () exhibit higher polarity (logP ~2.8) due to their sulfonyl groups .

- Urea derivatives () display intermediate solubility, balancing hydrogen-bonding (urea) and hydrophobic (aryl) groups .

Spectroscopic Signatures

- IR Spectroscopy :

The target compound’s carbonyl (C=O) stretch at ~1680 cm⁻¹ aligns with ’s hydrazinecarbothioamides (1663–1682 cm⁻¹). Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thioether over thiol tautomers . - NMR :

The phenethyl group’s aromatic protons (δ 7.2–7.4 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) are consistent with analogous quinazoline derivatives .

Data Tables

Table 2. Spectroscopic Data

| Functional Group | IR Stretch (cm⁻¹) | NMR Chemical Shifts (ppm) |

|---|---|---|

| C=O (Quinazoline) | 1663–1682 | 168–170 (13C) |

| S-H (Thiol tautomer) | Absent | N/A |

| Phenethyl Aromatic | N/A | 7.2–7.4 (1H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.